molecular formula C23H33N3O2S B2706053 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide CAS No. 887206-43-1

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide

Cat. No.: B2706053
CAS No.: 887206-43-1
M. Wt: 415.6
InChI Key: HBALENVETKAKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is a useful research compound. Its molecular formula is C23H33N3O2S and its molecular weight is 415.6. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway and Pharmaceutical Potential

One study explored the metabolic pathways of a closely related compound, KRO-105714, which shares structural similarities with the target compound. The study identified metabolic pathways in human liver microsomes, revealing the compound's metabolism involves CYP3A4-mediated reactions. This understanding is crucial for developing therapeutic agents targeting inflammation, showcasing the compound's potential in pharmaceutical applications (Min Song et al., 2014).

Anti-inflammatory and Analgesic Properties

Another study synthesized derivatives from visnaginone and khellinone, related to the target compound, examining their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory activity, highlighting their potential as anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).

Contribution to Antidepressant Drug Development

Research on new classes of antidepressants identified derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating the structural framework's potential in developing antidepressant drugs (L. Orus et al., 2002).

Tocolytic Activity

A specific derivative, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), demonstrated significant inhibition of uterine smooth muscle contractions, suggesting a potential application in managing preterm labor (Okunrobo O. Lucky et al., 2009).

Dopamine D3 Receptor Ligands

Compounds with a similar structural motif have been explored as potent and selective ligands for dopamine D3 receptors, indicating their potential use in neuropharmacology and as diagnostic tools in imaging studies (M. Leopoldo et al., 2002).

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2S/c1-17(24-22(27)23(2,3)4)21(20-7-6-16-29-20)26-14-12-25(13-15-26)18-8-10-19(28-5)11-9-18/h6-11,16-17,21H,12-15H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBALENVETKAKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.